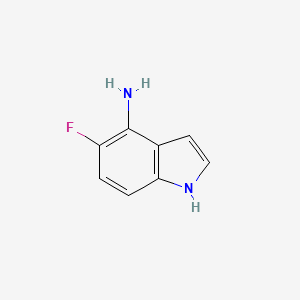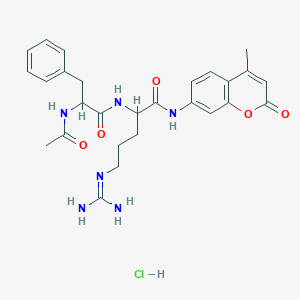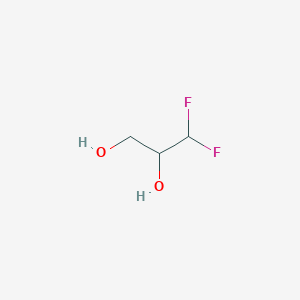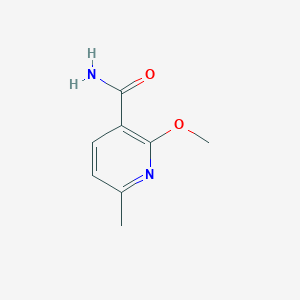
2-Bromo-5,10-dihydrophenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5,10-dihydrophenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. The bromine substitution at the 2-position of the phenazine ring enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,10-dihydrophenazine typically involves the bromination of 5,10-dihydrophenazine. A common method includes the reaction of 5,10-dihydrophenazine with bromine in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and product purity. The use of automated reactors and precise temperature control systems ensures high yield and consistency in the production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced phenazine derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for these transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidized phenazine derivatives.
Reduction: Reduced phenazine derivatives.
Substitution: Phenazine derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5,10-dihydrophenazine has found applications in several scientific research areas:
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.
Biology:
Antimicrobial Agents: Phenazine derivatives, including this compound, exhibit antimicrobial properties and are studied for their potential use in treating bacterial infections.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry:
Material Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-Bromo-5,10-dihydrophenazine largely depends on its application. In antimicrobial studies, it is believed to interfere with bacterial cell wall synthesis or disrupt cellular respiration. The bromine atom enhances its reactivity, allowing it to interact with various molecular targets within the cell. In material science, its electronic properties are exploited to improve the performance of organic electronic devices.
Vergleich Mit ähnlichen Verbindungen
5,10-Dihydrophenazine: Lacks the bromine substitution, making it less reactive compared to 2-Bromo-5,10-dihydrophenazine.
2-Chloro-5,10-dihydrophenazine: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.
2-Iodo-5,10-dihydrophenazine: Contains an iodine atom, which can lead to different reactivity patterns due to the larger atomic size and different electronic properties.
Uniqueness: this compound stands out due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications, offering unique advantages over its chloro and iodo counterparts.
Eigenschaften
Molekularformel |
C12H9BrN2 |
|---|---|
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
2-bromo-5,10-dihydrophenazine |
InChI |
InChI=1S/C12H9BrN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7,14-15H |
InChI-Schlüssel |
KJBMEMWNNPPYPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate](/img/structure/B12097665.png)
![4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxido-4-piperidinyl]-2-methoxybenzamide](/img/structure/B12097675.png)
![cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]](/img/structure/B12097678.png)




![methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate](/img/structure/B12097709.png)



